Trityl azide
Description
Significance of Azido (B1232118) Functionalities in Modern Organic Synthesis and Chemical Biology
The azido group (N₃) is a cornerstone of modern organic synthesis and chemical biology due to its versatile reactivity and unique characteristics. stanford.edu Organic azides are involved in a wide array of chemical transformations, including their role as precursors to amines, participation in nitrene chemistry, and reactions with both nucleophiles and electrophiles. acs.orgwikipedia.org A particularly impactful application of azides is in 1,3-dipolar cycloaddition reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which is a flagship example of "click chemistry". acs.orgwikipedia.org This reaction's reliability and specificity have made it indispensable in drug discovery, materials science, and bioconjugation. berkeley.edu
In the realm of chemical biology, the azido group's bioorthogonal nature is of paramount importance. wikipedia.org This means it can participate in specific chemical reactions within a living system without interfering with native biological processes. berkeley.edu This property allows for the precise labeling and tracking of biomolecules, such as proteins and nucleic acids, in their natural environment. sigmaaldrich.com Furthermore, the azido group serves as a valuable protecting group for primary amines, particularly in the synthesis of sensitive biomolecules like peptides and carbohydrates, due to its stability under various reaction conditions. sigmaaldrich.com The ability to convert azides into other functional groups, such as amines via the Staudinger ligation, further enhances their synthetic utility. wikipedia.orgmdpi.com
Historical Context and Evolution of Trityl Group Chemistry
The story of the trityl (triphenylmethyl) group dates back to the early 20th century, with its discovery marking a significant milestone in the understanding of chemical bonding and reactivity. glenresearch.com Initially recognized for forming the first stable organic free radical, the trityl group's true synthetic potential was soon realized. glenresearch.com Its bulky nature and the stability of the corresponding trityl cation made it an excellent protecting group for alcohols, a role it has fulfilled for decades in various fields, including nucleoside and carbohydrate chemistry. glenresearch.comnih.gov
The evolution of trityl group chemistry has been marked by continuous innovation. Initially prized for its acid-lability, which allows for easy removal under mild acidic conditions, researchers have since expanded its utility. glenresearch.com By introducing various substituents to the phenyl rings, the properties of the trityl group can be fine-tuned. For instance, the addition of electron-donating groups can transform the traditional acid-sensitive trityl group into a photolabile protecting group, which can be removed with light, offering precise temporal and spatial control over reactions. acs.orgnih.gov This adaptability has also led to the development of trityl-based fluorescent labels and mass tags for applications in areas like DNA chip technology and combinatorial chemistry. glenresearch.com The trityl group's steric bulk has also been exploited as a "removable steric buttress" to control the stereochemical outcome of certain reactions and as a tool in crystal engineering to influence the solid-state structures of molecules. rsc.orgacs.org
Chemical Profile of Trityl Azide (B81097)
Trityl azide, with the chemical formula C₁₉H₁₅N₃, is a crystalline solid that is colorless. lookchem.com It is synthesized from the reaction of trityl chloride with sodium azide. The molecular weight of this compound is 285.34 g/mol . lookchem.com
Table 1: General Properties of this compound
| Property | Value |
| Chemical Formula | C₁₉H₁₅N₃ |
| Molecular Weight | 285.34 g/mol lookchem.com |
| Appearance | Colorless crystalline solid lookchem.com |
| Melting Point | 61-62 °C lookchem.com |
Synthesis of this compound
The primary method for synthesizing this compound involves the reaction of trityl chloride with an azide salt, typically sodium azide. This nucleophilic substitution reaction is often carried out in a suitable solvent like dimethylformamide or a mixture of acetone (B3395972) and water.
One documented procedure involves dissolving triphenylmethyl chloride in dimethylformamide and adding sodium azide. chemicalbook.com The mixture is then stirred at an elevated temperature to facilitate the reaction. chemicalbook.com An alternative approach utilizes a phase-transfer catalyst in a solvent system like toluene (B28343) to achieve high yields of the product.
Table 2: Synthesis of this compound
| Reactants | Reagents/Solvents | Conditions | Yield |
| Trityl chloride, Sodium azide | Dimethylformamide | Stirred at 80°C for 10 hours, followed by the addition of more sodium azide and stirring for another 8 hours chemicalbook.com | ~80% chemicalbook.com |
| Trityl chloride, Sodium azide | Acetonitrile (B52724) or Toluene, Phase-transfer catalyst | Not specified | 97% |
Applications of this compound in Research
This compound serves as a valuable reagent in various areas of chemical research, primarily leveraging the reactivity of the azide group.
Role in "Click Chemistry" and Bioconjugation
A significant application of this compound is in the field of "click chemistry," specifically in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. In these reactions, the azide group of this compound reacts with a terminal alkyne to form a stable triazole ring. This reaction is highly efficient and specific, making it a powerful tool for linking different molecular fragments.
In bioconjugation, this compound can be used to introduce the trityl group onto biomolecules that have been modified to contain an alkyne functionality. This allows for the attachment of a bulky, hydrophobic tag, which can be useful for purification or for studying molecular interactions. The trityl group can also serve as a protecting group in these contexts.
An example of a click chemistry application is the reaction of this compound with methyl propiolate, which, after heating, yields 1-trityl-1,2,3-triazol-4-ylcarboxylic acid methyl ester.
Use in the Synthesis of Other Organic Compounds
This compound is a precursor for the synthesis of other organic compounds. For instance, it is used as a reagent for the preparation of fluorosulfonyl azide (FSO₂N₃), which is then utilized to synthesize other azide compounds from their corresponding amines. lookchem.com
Furthermore, this compound participates in the Staudinger reaction with triarylphosphines to form iminophosphoranes. These intermediates can then be hydrolyzed to produce primary amines. This provides a method for introducing an amino group under specific conditions where the trityl group can be subsequently removed.
The azide group itself can be reduced to an amine, making this compound a protected source of a primary amine. This is particularly useful in multi-step syntheses where the amine functionality needs to be masked until a later stage.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[azido(diphenyl)methyl]benzene | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3/c20-22-21-19(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZHQKHFCDZKWFC-UHFFFAOYSA-N | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N=[N+]=[N-] | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7065750 | |
| Record name | Benzene, 1,1',1''-(azidomethylidyne)tris- | |
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Molecular Weight |
285.3 g/mol | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
CAS No. |
14309-25-2 | |
| Record name | 1,1′,1′′-(Azidomethylidyne)tris[benzene] | |
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| Record name | Trityl azide | |
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Reactivity and Mechanistic Investigations of Trityl Azide
Azide-Alkyne Cycloaddition (Click Chemistry) Reactions
The 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne, a cornerstone of "click chemistry," is a powerful method for the formation of 1,2,3-triazole rings. nih.govorganic-chemistry.org Trityl azide's participation in these reactions is significantly influenced by its bulky trityl group.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound Substrates
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a widely used reaction that proceeds with high efficiency and regioselectivity, typically yielding 1,4-disubstituted 1,2,3-triazoles. mdpi.combeilstein-journals.org The reaction's success is attributed to the ability of the copper(I) catalyst to dramatically accelerate the rate of what would otherwise be a slow thermal cycloaddition. organic-chemistry.org The catalytic cycle is generally proposed to proceed through a stepwise mechanism involving copper(I) acetylide intermediates. mdpi.comnih.gov
While CuAAC is robust for many substrates, the reactivity of this compound is subject to steric hindrance from the bulky triphenylmethyl group. This steric bulk can impede the approach of the azide to the copper-acetylide intermediate, thereby slowing down the reaction rate compared to less hindered azides. However, the reaction can still proceed to form the corresponding 1,4-disubstituted triazole. The use of specific ligands can modulate the catalyst's activity and improve reaction outcomes, even for sterically demanding substrates. csic.esresearchgate.net
| Parameter | Description | Relevance to this compound |
| Catalyst | Typically a Cu(I) source, often generated in situ from CuSO₄ and a reducing agent. | Ligand choice can be critical to overcome the steric hindrance of the trityl group. |
| Regioselectivity | Exclusively forms the 1,4-disubstituted triazole isomer. beilstein-journals.org | The steric bulk of the trityl group reinforces the high regioselectivity of the CuAAC reaction. |
| Kinetics | Generally fast, but can be slowed by sterically hindered substrates. | The reaction rate with this compound is expected to be lower than with primary or secondary azides. |
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Involving this compound Derivatives
To circumvent the potential cytotoxicity of copper catalysts in biological systems, the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) was developed. rsc.org This reaction utilizes a strained cyclooctyne (B158145), which possesses high ring strain energy, to react with an azide in the absence of a metal catalyst. The release of this ring strain provides the thermodynamic driving force for the reaction.
This compound and its derivatives can participate in SPAAC reactions. For instance, trityl-protected azido-functionalized molecules can be "clicked" onto biomolecules modified with a strained dibenzocyclooctyne (DIBO). researchgate.netnih.gov The reaction proceeds under physiological conditions and is bioorthogonal, meaning it does not interfere with native biological processes. The choice of cyclooctyne is critical, as modifications to the cyclooctyne structure can significantly influence the reaction rate. nih.gov
| Cyclooctyne Derivative | Key Features | Applicability with this compound |
| Dibenzocyclooctynol (DIBO) | Reacts rapidly with azides without a catalyst. The aromatic rings increase the rate through conformational effects. nih.gov | Suitable for conjugation with this compound derivatives in biological and material science applications. researchgate.net |
| Bicyclo[6.1.0]nonyne (BCN) | A symmetrical and easily prepared cyclooctyne with excellent reaction kinetics in SPAAC. google.com | Can be used as a reaction partner for this compound derivatives in copper-free click reactions. |
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) for Regioselective 1,5-Triazole Formation
As a complement to CuAAC, the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) provides exclusive access to 1,5-disubstituted 1,2,3-triazoles. nih.govacs.org This method expands the synthetic utility of the azide-alkyne cycloaddition. The most effective catalysts are typically pentamethylcyclopentadienyl ruthenium chloride [CpRuCl] complexes, such as [CpRuCl(PPh₃)₂] and [Cp*RuCl(cod)]. organic-chemistry.orgnih.govthieme-connect.de
The RuAAC reaction is mechanistically distinct from CuAAC and can tolerate a broader range of alkyne substrates, including internal alkynes, to produce fully substituted triazoles. nih.govcore.ac.uk However, research indicates that tertiary azides, such as this compound, are significantly less reactive in RuAAC compared to primary and secondary azides. organic-chemistry.orgnih.govresearchgate.net This reduced reactivity is attributed to the steric hindrance around the azide group, which interferes with the formation of the key ruthenacycle intermediate. organic-chemistry.orgorganic-chemistry.org
| Catalyst | Typical Substrates | Reactivity with this compound | Product |
| [CpRuCl(PPh₃)₂] | Primary and secondary azides, terminal and internal alkynes. organic-chemistry.org | Significantly lower reactivity due to steric hindrance. organic-chemistry.orgnih.gov | 1,5-disubstituted 1,2,3-triazole. acs.org |
| [CpRuCl(cod)] | Primary and secondary azides, terminal and internal alkynes. organic-chemistry.org | Significantly lower reactivity due to steric hindrance. organic-chemistry.orgnih.gov | 1,5-disubstituted 1,2,3-triazole. acs.org |
Microwave-Assisted Copper-Free Alkyne/Azide 1,3-Dipolar Cycloadditions
Microwave irradiation can be employed to accelerate the rate of chemical reactions, including the 1,3-dipolar cycloaddition between azides and alkynes, often obviating the need for a catalyst. nih.govchempap.orgnih.gov This approach is particularly useful for applications where metal catalysts are prohibitive. nih.gov
In a study optimizing copper-free microwave-assisted cycloadditions, various alkynes and azides were reacted. nih.gov While not always focused on this compound itself, the findings are relevant for sterically hindered substrates. For instance, reactions involving trityl-protected propargyl alcohol showed lower yields, potentially due to decomposition under the reaction conditions. However, the use of microwave irradiation dramatically increased yields compared to control reactions conducted at similar temperatures without microwaves, demonstrating a clear rate enhancement. nih.gov
| Power (W) | Time (min) | Temperature (°C) | Yield (%) |
| 100 | 10 | 100 | 21.9 |
| 100 | 10 | 125 | 26.0 |
| 100 | 20 | 125 | 31.4 |
| 300 (Optimized) | 20 | N/A | High Yields |
Table adapted from a study on microwave-assisted copper-free 1,3-dipolar cycloadditions. Note: Specific yields for this compound were not detailed, but trends for protected substrates are indicative. nih.gov
Mechanistic Pathways of Triazole Ring Formation from Trityl Azides
The mechanism of triazole formation depends critically on the catalyst employed.
CuAAC Mechanism: The copper-catalyzed reaction does not proceed via a concerted cycloaddition. Instead, it follows a stepwise pathway. mdpi.com The process begins with the formation of a copper(I) acetylide. The azide then coordinates to the copper center, and a subsequent cyclization forms a six-membered copper-containing intermediate, which then rearranges to the stable triazole product upon protonolysis. organic-chemistry.orgnih.gov The steric bulk of the trityl group primarily affects the kinetic accessibility of the intermediates.
RuAAC Mechanism: The ruthenium-catalyzed pathway is distinct from the CuAAC mechanism. It is believed to proceed via the oxidative coupling of the azide and alkyne reactants to the ruthenium center, forming a six-membered ruthenacycle intermediate. organic-chemistry.orgorganic-chemistry.orgnih.gov This is followed by reductive elimination, which releases the 1,5-disubstituted triazole product and regenerates the catalyst. organic-chemistry.orgnih.gov Density Functional Theory (DFT) calculations support this pathway and indicate that the reductive elimination step is rate-determining. organic-chemistry.orgorganic-chemistry.org The significant steric demand of the trityl group on a tertiary azide likely hinders the initial oxidative coupling step, explaining the observed low reactivity in RuAAC. organic-chemistry.orgresearchgate.net
Deazotation and Imido Formation Pathways
Beyond cycloadditions, this compound can undergo deazotation (loss of N₂) to form reactive intermediates, such as nitrenes, which can then be trapped to form imido complexes. The steric hindrance of the trityl group plays a crucial role in directing the reaction pathway.
Recent research has shown that the reaction of this compound with a Ti(II) precursor, [(Tp³⁻ᵗBu,⁵⁻Me)TiCl], leads to the formation of a bulky titanium(IV) imido complex. researcher.lifenih.gov The sterically demanding trityl group disfavors a unimolecular deazotation pathway. researcher.lifenih.gov Instead, it facilitates the isolation of a rare diazenylimide adduct, [(Tp³⁻ᵗBu,⁵⁻Me)Ti(N₃CPh₃)Cl]. researcher.lifenih.gov
This adduct requires a second equivalent of the Ti(II) complex to promote deazotation via a bimolecular pathway, forming the sterically crowded triphenylimido complex, [(Tp³⁻ᵗBu,⁵⁻Me)Ti(NCPh₃)Cl], as the kinetic product. researcher.lifenih.gov Upon mild heating, this kinetic product isomerizes to a more stable Ti(IV) imido complex through a 1,2-borotropic shift, a process driven by the alleviation of steric congestion. researcher.lifenih.govresearcher.life This study highlights that the deazotation must occur before the sterically induced isomerization. nih.gov
| Reactant | Conditions | Intermediate/Product | Mechanistic Pathway |
| This compound + [(Tp³⁻ᵗBu,⁵⁻Me)TiCl] | Stoichiometric | [(Tp³⁻ᵗBu,⁵⁻Me)Ti(N₃CPh₃)Cl] (Diazenylimide adduct) | Formation of a stable azide adduct. researcher.lifenih.gov |
| [(Tp³⁻ᵗBu,⁵⁻Me)Ti(N₃CPh₃)Cl] + [(Tp³⁻ᵗBu,⁵⁻Me)TiCl] | Room Temp | [(Tp³⁻ᵗBu,⁵⁻Me)Ti(NCPh₃)Cl] (Kinetic imido product) | Bimolecular deazotation. researcher.lifenih.gov |
| [(Tp³⁻ᵗBu,⁵⁻Me)Ti(NCPh₃)Cl] | Mild Thermolysis | Isomerized Ti(IV) Imido Complex | 1,2-borotropic shift to relieve steric strain. researcher.lifenih.gov |
Bimolecular Deazotation of this compound by Transition Metal Centers
The reaction of this compound with transition metal centers can proceed through a bimolecular deazotation process, where the metal center actively participates in the extrusion of dinitrogen. A notable example involves the reaction of this compound with a Ti(II) precursor, [(TptBu,Me)TiCl]. nih.gov In this reaction, the titanium(II) center facilitates the cleavage of the N-N bond in the azide, leading to the formation of a bulky titanium(IV) imido complex. nih.gov
The process begins with the coordination of the this compound to the titanium center, forming a transient diazenylimide complex, [(TptBu,Me)Ti(N3CPh3)Cl]. nih.gov The presence of a free Ti(II) species is crucial for the subsequent deazotation, promoting a bimolecular conversion to the sterically crowded triphenylimido complex, [(TptBu,Me)Ti(NCPh3)Cl]. nih.gov This bimolecular pathway is favored over a unimolecular decomposition of the azide adduct, highlighting the essential role of the transition metal in activating the azide for nitrogen loss. nih.gov
Transition metal carbonyls also react with azides, typically resulting in the formation of isocyanato complexes through the liberation of nitrogen gas. researchgate.net However, the specific reactivity with this compound in this context can be influenced by the steric demands of the trityl group.
Impact of Trityl Substituent Steric Bulk on Unimolecular Deazotation
The substantial steric hindrance imparted by the triphenylmethyl (trityl) group is a defining feature of this compound's reactivity, particularly in unimolecular deazotation reactions. This steric bulk significantly disfavors the unimolecular pathway for nitrogen loss. nih.gov For instance, in the reaction with a Ti(II) complex, the sterically encumbering trityl substituent on the azide group discourages unimolecular deazotation, allowing for the isolation and characterization of the intermediate titanium-azide adduct. nih.gov This observation underscores that the energy barrier for the unimolecular extrusion of N2 is significantly higher in this compound compared to less hindered organic azides. The stability of the this compound-triphenylphosphine complex is also attributed to steric hindrance, which impedes the formation of the transition state required for decomposition. ysu.am
This reduced reactivity due to steric hindrance makes this compound a useful tool for studying reaction mechanisms where slower, more controlled azide decomposition is desirable. nih.gov
Exploration of 1,2-Borotropic Shifts in Imido Complex Rearrangements
Following the formation of metal-imido complexes from this compound, subsequent rearrangements can occur, driven by the steric strain within the molecule. In the case of the triphenylimido complex, [(TptBu,Me)Ti(NCPh3)Cl], mild thermolysis induces a rearrangement to form its isomer, [{HB(pyztBu,Me)2(pyzMe,tBu)}Ti{NCPh3}Cl]. nih.gov This transformation proceeds via a 1,2-borotropic shift, a process involving the migration of a boron-containing group. nih.gov
The driving force for this rearrangement is the alleviation of steric congestion caused by the bulky triphenylmethyl group on the imido nitrogen. nih.gov The mechanism involves a rate-limiting 1,2-borotropic shift. nih.gov Kinetic studies using variable-temperature 1H NMR spectroscopy have determined the activation parameters for this process to be Ea = 30(1) kcal/mol, ΔH‡ = 30(1) kcal/mol, and ΔS‡ = 15(1) cal/mol·K. nih.gov Such rearrangements highlight the intricate interplay between steric factors and electronic effects in the chemistry of these sterically demanding imido complexes. The potential for 1,2-borotropic shifts is a known feature in the chemistry of poly(pyrazolyl)borate ligands, especially when bulky substituents are present. researchgate.net
Radical-Polar Crossover Mechanisms in C-H Azidation Initiated by Trityl Radicals
Trityl radicals, which can be generated from precursors like Gomberg's dimer, play a role in initiating C-H azidation reactions through a radical-polar crossover mechanism. nih.gov In copper-catalyzed benzylic C-H azidation, a proposed mechanism involves the reaction of a benzyl (B1604629) radical with a Cu(II)-azide species. nih.gov
To probe this mechanism, a stoichiometric reaction was conducted where Gomberg's dimer, a source of trityl radicals, was added to a solution of a dimeric Cu(II)-azide complex. This resulted in the formation of this compound in high yield. nih.gov This experiment supports the feasibility of a pathway where a carbon-centered radical (in this case, the trityl radical) reacts with the copper-azide complex to form a C-N3 bond. nih.gov
The broader concept of radical-polar crossover involves the generation of a radical intermediate which is then oxidized to a cationic species that subsequently reacts with a nucleophile. chemrxiv.orgcore.ac.uk In the context of C-H azidation, a hydrogen atom transfer (HAT) from a C-H bond to an initiating radical generates a carbon-centered radical. This radical can then be oxidized by a metal complex (like Cu(II)) to a carbocation, which is then trapped by an azide anion. nih.gov The reaction of the trityl radical with the Cu(II)-azide complex provides a clear example of the final step in this proposed crossover pathway. nih.gov
Kinetic and Mechanistic Studies of Trityl Cation-Azide Anion Reactions
The reaction between the trityl cation and the azide anion serves as a classic example of a cation-anion combination reaction, often used as a benchmark for studying reaction kinetics and mechanisms in solution. acs.orgresearchgate.netnih.gov Advanced computational techniques, particularly molecular dynamics simulations, have provided deep insights into the elementary steps of this process.
Elucidation of Two-Step Reaction Mechanisms via Molecular Dynamics Simulations
Direct molecular dynamics simulations, utilizing hybrid quantum mechanical/molecular mechanical (QM/MM) models and weighted ensemble (WE) path sampling, have been instrumental in dissecting the reaction between trityl cations and azide anions in an acetonitrile-water solvent mixture. acs.orgresearchgate.netnih.govchemrxiv.org These simulations have revealed a two-step mechanism for the reaction. acs.orgresearchgate.netnih.gov
The first step is the diffusional collision of the azide anion and the trityl cation to form an ion-pair intermediate. acs.orgnih.govchemrxiv.org In this intermediate, the reactants are in van der Waals contact, but the covalent N-C bond has not yet formed. acs.orgnih.govchemrxiv.org The second step is the "activation" or rearrangement of this ion-pair intermediate to form the final product, this compound. acs.orgresearchgate.netnih.govchemrxiv.org
These simulations have been performed for the unsubstituted trityl cation (T⁺) as well as derivatives bearing an electron-donating methoxy (B1213986) group (4-OCH₃T⁺) and an electron-withdrawing trifluoromethyl group (4-CF₃T⁺). acs.orgnih.gov The computational approach has successfully generated thousands of continuous reaction pathways, yielding reaction rate constants that are in good agreement with experimental values. acs.orgchemrxiv.org
Analysis of Diffusional Collision and Activation/Rearrangement Steps
A key finding from the molecular dynamics simulations is the identification of the rate-limiting step for the reaction of the trityl cation and its derivatives with the azide anion. acs.orgresearchgate.net The simulations allow for the calculation of rate constants for the individual steps of the two-step mechanism: the formation of the ion-pair intermediate (k₁), its dissociation back to reactants (k₋₁), and its rearrangement to the product (k₂). acs.orgnih.gov
The results indicate that for all three studied cations (4-OCH₃T⁺, T⁺, and 4-CF₃T⁺), the rate of dissociation of the ion-pair intermediate is much greater than the rate of its rearrangement to the product (k₋₁ >> k₂). acs.orgnih.gov This demonstrates that the second step, the activation or rearrangement of the intermediate, is the rate-limiting step for all three reactions. acs.orgresearchgate.netnih.gov Consequently, these reactions are considered to be under activation control, not diffusion control. acs.orgchemrxiv.org This finding contrasts with previous assumptions based on flash photolysis experiments, which had suggested a shift from activation control for less reactive cations to diffusion control for more reactive ones. acs.orgchemrxiv.org
Table of Reaction Rate Constants for Azide Addition to Trityl Cations
| Cation | Experimental krxn (108 M-1s-1) | Simulated krxn (108 M-1s-1) |
| 4-OCH₃T⁺ | 0.49 | 0.36 |
| T⁺ | 1.8 | 1.3 |
| 4-CF₃T⁺ | 4.9 | 4.8 |
| Data sourced from molecular dynamics simulation studies. chemrxiv.org |
Table of Calculated Rate Constants for Individual Reaction Steps
| Cation | k-1 (109 s-1) | k2 (109 s-1) | Rate-Limiting Step |
| 4-OCH₃T⁺ | 1.2 | 0.04 | Activation (k₂) |
| T⁺ | 2.5 | 0.28 | Activation (k₂) |
| 4-CF₃T⁺ | 4.9 | 1.0 | Activation (k₂) |
| Data indicates k₋₁ >> k₂ for all cations, confirming activation control. acs.orgnih.gov |
Influence of Substituent Effects on Reaction Rates and Dynamical Behavior
The reactivity of the trityl cation and its derivatives is significantly influenced by the electronic properties of substituents on the phenyl rings. This is particularly evident in reactions such as the "azide-clock" reactions, where an azide anion is added to various substituted trityl cations. nih.govacs.org
Direct molecular dynamics simulations of azide addition to unsubstituted (T+), electron-donating methoxy-substituted (4-OCH3T+), and electron-withdrawing trifluoromethyl-substituted (4-CF3T+) trityl cations have provided detailed insights into the reaction mechanism and the origins of rate differences. acs.orgchemrxiv.org These studies revealed a two-step mechanism:
Formation of an ion-pair intermediate: This initial step involves the diffusional collision of the azide anion and the trityl cation. nih.govacs.org
Activation to the final product: The ion-pair intermediate then rearranges to form the covalent this compound product. This activation step is rate-limiting for all three studied cations. nih.govacs.org
The rate constants for these reactions, measured by laser flash photolysis, span an order of magnitude. acs.org The differences in reaction rates are not primarily due to steric effects of the substituents but rather to the electrostatics of the central carbon atom of the cations. chemrxiv.org
A "propeller-crawling" mechanism has been proposed to explain the observed trend in reaction rates. acs.orgchemrxiv.org In the case of the 4-OCH3T+ cation, the azide anion is more likely to "crawl" along the phenyl ring "propellers" before reaching the central carbon. acs.orgchemrxiv.org This increased interaction with the aromatic rings, particularly the carbon atom bearing the electron-donating methoxy group, slows down the activation step compared to the unsubstituted and trifluoromethyl-substituted cations. acs.orgchemrxiv.org For the 4-CF3T+ cation, the electron-withdrawing nature of the substituent makes the central carbon more electrophilic, leading to a more direct and faster reaction with the azide anion. chemrxiv.org
Computational studies using hybrid quantum mechanical/molecular mechanical (QM/MM) models have successfully reproduced the experimentally observed reaction rates and have been instrumental in elucidating these detailed mechanistic pathways. nih.govacs.org
Table 1: Comparison of Reaction Rate Constants for Azide Addition to Substituted Trityl Cations
| Cation | Substituent Type | Relative Reaction Rate | Rate-Limiting Step |
| 4-OCH3T+ | Electron-donating | Slower | Activation |
| T+ | Unsubstituted | Intermediate | Activation |
| 4-CF3T+ | Electron-withdrawing | Faster | Activation |
The reactivity of iron(III) azide complexes with substituted triphenylmethyl radicals also demonstrates the significant influence of substituent effects. While reactions with (p-tBu-C6H4)3C• and (p-Cl-C6H4)3C• radicals lead exclusively to hydroxylation products, the reaction with the more electron-rich (p-OMe-C6H4)3C• radical yields a mixture of both the alcohol and the corresponding organic azide, (p-OMe-C6H4)3CN3. nih.gov This indicates that the electron-donating nature of the methoxy group on the radical influences the reaction pathway, favoring azide transfer. nih.gov
Nucleophilic and Electrophilic Reactivity Patterns of the Azido (B1232118) Group in this compound
The azido group (–N3) in this compound exhibits both nucleophilic and electrophilic characteristics, allowing it to participate in a variety of chemical transformations.
Nucleophilic Reactivity:
The azide anion (N3⁻) is an excellent nucleophile, a property that is utilized in the synthesis of this compound itself via the reaction of trityl chloride with sodium azide. The azide group can also act as a nucleophile in substitution reactions, displacing leaving groups to form new C-N bonds. masterorganicchemistry.com
In the context of cycloaddition reactions, the azide group acts as a 1,3-dipole. unibo.it A well-known example is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), where this compound reacts with terminal alkynes to form 1,4-disubstituted triazoles. The bulky trityl group can sterically hinder this reaction, but it can also enhance regioselectivity. Ruthenium-catalyzed azide-alkyne cycloadditions (RuAAC) can also be employed, often leading to the formation of 1,5-disubstituted triazoles. acs.orgchalmers.se
Electrophilic Reactivity:
The terminal nitrogen atom of the azide group can be susceptible to attack by nucleophiles. A prominent example is the Staudinger reaction, where this compound reacts with phosphines, such as triarylphosphines, to form an iminophosphorane intermediate. This reaction is initiated by the nucleophilic attack of the phosphine (B1218219) on the terminal nitrogen of the azide. The resulting iminophosphorane can then be hydrolyzed to produce a primary amine and a phosphine oxide.
The electrophilic nature of the azido group is also exploited in reactions where it is attacked by carbanions. frontiersin.org However, the preparation of carbanions containing an azido group can be challenging due to the susceptibility of the azido group to nucleophilic attack. frontiersin.org
Substitution Reactions of the Azide Group in this compound Derivatives
The azide group in this compound and its derivatives can be displaced by various nucleophiles under specific reaction conditions. This reactivity allows for the synthesis of a range of other functionalized compounds.
Under mild conditions, the azide group in this compound can be substituted by nucleophiles such as thiols and amines. This highlights the utility of the azide group as a leaving group in certain contexts.
The synthesis of azasugar intermediates provides an example of SN2 substitution reactions involving an azide group. sioc-journal.cn In these syntheses, an azide group can be introduced and subsequently participate in substitution reactions to form key intermediates. sioc-journal.cn
While the azide ion is a good nucleophile for SN2 reactions, the azide group itself can act as a leaving group. masterorganicchemistry.com The reaction of 3-azidopropanoic acid with a carbodiimide (B86325) coupling reagent leads to a cyclic intermediate that can be a precursor to various azaheterocycles, demonstrating the azide group's role in facilitating cyclization through its eventual departure. researchgate.net
Furthermore, the reaction of trityl halides with methanol (B129727) has been studied, and while not a direct substitution of an azide, it provides context for the reactivity of the trityl group in substitution reactions. ucl.ac.uk The kinetics of these reactions are influenced by the solvent and the nature of the nucleophile. ucl.ac.uk
Applications of Trityl Azide in Advanced Organic Synthesis and Chemical Biology
Trityl Azide (B81097) as a Precursor for Diverse Nitrogen-Containing Compounds
The azide functional group is a highly reactive moiety that can be transformed into various other nitrogen-containing functional groups. This reactivity makes trityl azide a valuable starting material for synthesizing a range of important chemical structures.
A fundamental transformation of the azido (B1232118) group is its reduction to a primary amine. This reaction is a cornerstone in organic synthesis for installing nitrogen atoms into molecules. researchgate.net The conversion of azides to amines is often preferred over other methods due to the high yields and the stability of azide intermediates. researchgate.net Several methods exist for this reduction, with the Staudinger reaction being a prominent example. rsc.org In this reaction, the azide reacts with a phosphine (B1218219), like triphenylphosphine, to form an iminophosphorane intermediate, which is then hydrolyzed to yield the primary amine and a phosphine oxide. iris-biotech.de The bulky trityl group can influence the reaction kinetics and conditions required for this transformation.
Other reducing agents have also been effectively employed for converting azides to amines under mild conditions. For instance, the combination of zinc powder and ammonium (B1175870) chloride provides an efficient method for this reduction. researchgate.net Another mild and accessible system for this transformation is the CeCl₃·7H₂O/NaI system in refluxing acetonitrile (B52724). researchgate.net
Table 1: Selected Methods for the Reduction of Azides to Primary Amines
| Reagent/System | Conditions | Notes | References |
|---|---|---|---|
| Triphenylphosphine (TPP) | Followed by hydrolysis | Staudinger Reaction; forms an iminophosphorane intermediate. | , iris-biotech.de |
| Zinc (Zn) / Ammonium Chloride (NH₄Cl) | Mild conditions | Provides high purity product with a simple work-up. | researchgate.net |
This compound is a key building block in the synthesis of 1,2,3-triazoles, a class of five-membered heterocyclic compounds with wide applications in medicinal chemistry and materials science. peerj.com The most prominent method for their synthesis is the Huisgen 1,3-dipolar cycloaddition, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry". mdpi.com In this reaction, the azide group of this compound reacts with a terminal alkyne in the presence of a copper(I) catalyst to regioselectively form a 1,4-disubstituted 1,2,3-triazole. organic-chemistry.org The steric bulk of the trityl group can influence the reaction kinetics but also enhance the regioselectivity of the cycloaddition.
A specific example involves the reaction of this compound with methyl propiolate in refluxing acetone (B3395972), which yields 1-trityl-1,2,3-triazol-4-ylcarboxylic acid methyl ester. Beyond triazoles, the versatile reactivity of azides allows for their use in creating a diverse range of other N-heterocyclic scaffolds, which are crucial frameworks for pharmaceuticals and natural products. rsc.orgresearchgate.net
Table 2: Example of 1,2,3-Triazole Synthesis using this compound
| Reactants | Catalyst/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| This compound, Methyl propiolate | Acetone, reflux, 6 days | 1-trityl-1,2,3-triazol-4-ylcarboxylic acid methyl ester | 62% |
This compound can serve as a reagent in the synthesis of other important azide compounds, such as sulfonyl azides. lookchem.com Sulfonyl azides are themselves versatile reagents, notably used as diazo-transfer agents in reactions with active methylene (B1212753) compounds or primary amines. organic-chemistry.orgorganic-chemistry.org For example, this compound has been used as a reagent for the preparation of fluorosulfonyl azide (FSO₂N₃). lookchem.com In a broader context, sulfonyl azides can be synthesized from the corresponding primary sulfonamides using a diazo-transfer reagent. organic-chemistry.org Reagents like triflyl azide or imidazole-1-sulfonyl azide hydrochloride are efficient for this purpose. organic-chemistry.org The synthesis can also proceed from thiols, which are oxidized in situ to sulfonyl chlorides and then reacted with an azide source like sodium azide. organic-chemistry.orgresearchgate.net
The trityl group, often introduced via reagents other than this compound itself but conceptually related, plays a significant role in the synthesis of tetrazoles. Tetrazoles are heterocyclic compounds used in medicinal chemistry, often as bioisosteres for carboxylic acids. thieme-connect.com The most common route to tetrazoles is the [2+3] cycloaddition of nitriles with an azide source. nih.gov
In the Ugi tetrazole synthesis, tritylamine (B134856) has been used as a convenient substitute for ammonia, leading to the formation of 1-trityl protected 1,5-disubstituted tetrazoles. nih.gov The trityl protecting group can then be removed under mild acidic conditions. nih.gov Furthermore, the synthesis of the antihypertensive drug losartan (B1675146) involves the formation of a tetrazole ring from a nitrile and an azide. In a well-established synthetic route, the resulting tetrazole is protected with a trityl group using trityl chloride before subsequent reaction steps. nih.govrsc.org The direct synthesis of 5-phenyl-1-trityl-1H-tetrazole has also been reported, highlighting the direct incorporation of the this compound moiety or its equivalent into tetrazole structures. acs.org
Functional Linkers and Bioconjugation Strategies Utilizing this compound
The unique properties of the trityl and azide groups are leveraged in the design of functional molecules for chemical biology, particularly in the field of bioconjugation.
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to induce the degradation of specific target proteins within cells. medchemexpress.comglycomindsynth.com They consist of two ligands—one for the target protein and one for an E3 ubiquitin ligase—connected by a flexible linker. glycomindsynth.com
Trityl-PEG-Azide has emerged as a key component in the synthesis of these linkers. medchemexpress.comxcessbio.combiotechhubafrica.co.za In this molecule:
The Trityl group serves as a protecting group for one end of the linker, which can be removed under mild acidic conditions or via hydrogenolysis to reveal a functional group, typically a hydroxyl or amine, for conjugation. biochempeg.com
The Polyethylene (B3416737) glycol (PEG) chain acts as a hydrophilic spacer, improving the solubility and pharmacokinetic properties of the resulting PROTAC molecule. biochempeg.com
The Azide group provides a chemical handle for "click chemistry," allowing for efficient and specific ligation to the other part of the PROTAC molecule, which is typically functionalized with an alkyne. medchemexpress.com This can be achieved through copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC). medchemexpress.com
A variety of Trityl-PEG-Azide linkers with different PEG chain lengths are available, allowing for the systematic optimization of the linker length in structure-activity relationship studies of PROTACs. glycomindsynth.comxcessbio.combiotechhubafrica.co.zabiochempeg.com
Table 3: Examples of Trityl-PEG-Azide Linkers for PROTAC Synthesis
| Compound Name | CAS Number | Molecular Formula | Notes | References |
|---|---|---|---|---|
| Trityl-PEG7-N3 | 1818294-30-2 | C₃₅H₄₇N₃O₈ | Non-cleavable PEG linker with an azide for click chemistry and an acid-labile trityl group. | biochempeg.com |
Site-Selective Functionalization of Biomolecules and Drug Candidates
The precise, site-selective modification of complex molecules is a cornerstone of modern drug discovery and chemical biology, enabling the fine-tuning of pharmacological properties and the attachment of probes for mechanistic studies. This compound and its derivatives serve as valuable reagents in this context, offering a versatile platform for introducing the azide moiety, a bioorthogonal handle, onto biomolecules and drug candidates. The azide group can then be selectively functionalized through reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of "click chemistry". nd.edu
A key application lies in the development of targeted drug delivery systems. For instance, Trityl-PEG10-Azide, a compound featuring a trityl protecting group, a polyethylene glycol (PEG) spacer, and a terminal azide, is used as a linker to attach therapeutic agents to targeting moieties. The PEG chain enhances solubility and stability, while the azide allows for conjugation to molecules bearing an alkyne group. This strategy has been employed to create nanoparticle-based drug delivery systems that can selectively target tumor sites, thereby increasing the therapeutic efficacy and minimizing off-target toxicity.
Furthermore, the principles of site-selective functionalization are critical in peptide and protein chemistry. While direct modification often focuses on unique residues like cysteine or tryptophan, the introduction of an azide handle opens up broader possibilities. rsc.orgchinesechemsoc.org For example, peptides can be synthesized with an azido-amino acid, and this azide can then be selectively reacted to introduce labels, cross-linkers, or other functionalities without affecting other reactive groups in the peptide. sigmaaldrich.com The unique reactivity of aziridine-2-carboxylic acid-containing peptides, synthesized using trityl-protected precursors, allows for site-selective conjugation with various thiol nucleophiles, demonstrating a powerful method for modifying peptides in solution or on a solid support. researchgate.net These methods are instrumental in creating peptide-drug conjugates, radiolabeled peptides for imaging, and tools for studying protein-protein interactions. chinesechemsoc.orggoogle.com
| Molecule/System | Functionalization Strategy | Application | Key Findings |
| Drug Delivery Nanoparticles | Conjugation via Trityl-PEG10-Azide linker | Targeted drug delivery | Enhanced drug targeting and stability in biological fluids. |
| Peptides | Incorporation of azido-amino acids followed by click chemistry | Synthesis of modified peptides (e.g., labeled, cross-linked) | Azide serves as a bioorthogonal handle for specific modification. nd.edusigmaaldrich.com |
| Aziridine-containing Peptides | Ring-opening with thiol nucleophiles | Convergent, site-selective peptide modification | Allows for conjugation with carbohydrates, biochemical tags, and other molecules. researchgate.net |
| Proteins | Sortase-mediated ligation with azide-functionalized peptides | Site-selective protein modification | Enables attachment of payloads like drugs or imaging agents to specific protein sites. google.com |
This compound in Protecting Group Chemistry and Peptide Synthesis
This compound as a Protecting Group for Thiols
In the intricate process of peptide synthesis, the protection of reactive side chains is paramount to prevent unwanted side reactions and ensure the correct peptide sequence is assembled. The thiol group (-SH) of the amino acid cysteine is particularly reactive and requires a robust protecting group. The triphenylmethyl (trityl, Trt) group is a widely used protecting group for thiols in this capacity. rsc.orgchemimpex.com Boc-S-trityl-L-cysteine is a common building block used in solid-phase peptide synthesis (SPPS). chemimpex.com
The trityl group offers several advantages. Its large steric bulk effectively shields the thiol from participating in undesired reactions during peptide chain elongation. iris-biotech.de Furthermore, its lability under specific acidic conditions allows for its removal at the appropriate stage of the synthesis, typically during the final cleavage of the peptide from the resin support. rsc.orgsigmaaldrich.com The use of a trityl-protected cysteine can minimize side reactions such as the formation of 3-(1-piperidinyl)alanine, which can occur with C-terminal cysteine residues during Fmoc-SPPS. iris-biotech.de
The selection of a thiol protecting group is strategy-dependent. In Fmoc/tBu-based SPPS, the acid-labile Trt group is a standard choice. psu.edu Its removal is compatible with the final trifluoroacetic acid (TFA) cleavage cocktail used to deprotect other side chains and release the peptide from the resin. sigmaaldrich.com This compatibility makes it a cornerstone of many synthetic peptide campaigns.
| Protecting Group | Abbreviation | Cleavage Conditions | Orthogonality Notes |
| Triphenylmethyl | Trt | Mild acid (e.g., 1-5% TFA in DCM), standard TFA cleavage cocktails, photocatalysis. sigmaaldrich.comorganic-chemistry.org | Orthogonal to Fmoc, Boc (under specific conditions), Acm, Phacm, Msbh. sigmaaldrich.compsu.eduiris-biotech.de |
| Acetamidomethyl | Acm | Iodine, mercury(II) acetate, silver tetrafluoroborate. iris-biotech.denih.gov | Stable to TFA and piperidine; orthogonal to Trt and other acid/base labile groups. iris-biotech.de |
| 4-Methoxybenzyl | Mob | Strong acids (e.g., HF, boiling TFA), TFA/TIS. rsc.orgnih.gov | Used in Boc-SPPS; more acid-labile than Meb. nih.gov |
| tert-Butyl | tBu | Strong acids (e.g., HF), PhS(O)Ph/CH₃SiCl₃ in TFA. rsc.org | Very stable to TFA alone; requires specific, harsh cleavage conditions. nih.gov |
| 4,4'-Bis(dimethylsulfinyl)benzhydryl | Msbh | Reduction (e.g., NH₄I/DMS) followed by acidolysis (TFA). iris-biotech.de | Safety-catch group; stable to standard Boc and Fmoc conditions, and to Trt/Acm deprotection. iris-biotech.de |
Orthogonal Deprotection Strategies for Trityl-Protected Moieties
Orthogonal protection strategies are fundamental to the synthesis of complex molecules, allowing for the selective removal of one protecting group in the presence of others. The trityl group, particularly when used to protect thiols (S-Trt), can be cleaved using several distinct and orthogonal methods.
The most common method for Trt group removal is acidolysis. thieme-connect.com Due to the stability of the resulting triphenylmethyl cation, the Trt group is highly labile to acid. It can be selectively removed using very mild acidic conditions, such as 1% trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM), which leaves most other acid-labile groups like tert-butyl (tBu) ethers or Boc groups intact. sigmaaldrich.com This strategy is widely used for the on-resin modification of a specific, deprotected residue. sigmaaldrich.com
A second, distinct strategy involves visible-light photocatalysis. organic-chemistry.orgthieme-connect.com This method allows for the cleavage of trityl thioethers and ethers under pH-neutral conditions. organic-chemistry.org It typically employs a photoredox catalyst that, upon irradiation with light, generates a triphenylmethyl radical, leading to bond cleavage. organic-chemistry.org This protocol is orthogonal to many functionalities, including acid-labile protecting groups that would not survive traditional deprotection methods, making it a powerful and environmentally friendly alternative. organic-chemistry.orgthieme-connect.com
A third approach relies on reductive cleavage. While the Trt group itself is generally stable to reduction, specific reagents can effect its removal. For instance, the use of triisopropylsilane (B1312306) (TIS) in a TFA cocktail is typically for scavenging the trityl cation. nih.gov However, studies have shown that TIS can also act as a reducing agent, facilitating the removal of various S-protecting groups and promoting disulfide formation. nih.gov This highlights the nuanced reactivity available to chemists. The choice of deprotection method allows for precise control over the synthetic route, enabling complex modifications such as regioselective disulfide bond formation in peptides containing multiple cysteine residues. rsc.orgiris-biotech.de
Role in Solid-Phase Peptide Synthesis via Azide Methodologies
Trityl-functionalized resins and azide chemistries play significant and often interconnected roles in modern solid-phase peptide synthesis (SPPS). Trityl-based resins, such as the highly acid-sensitive 2-chlorotrityl chloride resin, are mainstays in Fmoc-SPPS. iris-biotech.de They allow for the immobilization of the initial amino acid and the subsequent stepwise elongation of the peptide chain. beilstein-journals.org A key advantage is that the final peptide can be cleaved from the resin under very mild acidic conditions, which preserves acid-sensitive side-chain protecting groups, yielding a fully protected peptide fragment ready for use in convergent synthesis strategies. iris-biotech.de
Azide methodologies are integrated into SPPS in several ways. The azide group serves as a versatile functional handle for "click chemistry" reactions, most notably the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC). nd.edu Peptides can be synthesized on a solid support incorporating an amino acid with an azide-containing side chain. sigmaaldrich.com This azide group is stable to the standard conditions of Fmoc-SPPS and can be selectively reacted post-synthesis (or on-resin) with an alkyne-containing molecule to attach labels, drugs, or other moieties. nd.edusigmaaldrich.com
The convergence of trityl and azide functionalities is seen in the synthesis of complex peptoids and other peptidomimetics. For example, a peptoid tetramer bearing a (1-trityl-1H-tetrazol-5-yl)methyl substituent has been synthesized on a solid phase. researchgate.net The synthesis involves a monomer where the tetrazole ring, a stable heterocycle often formed from an azide precursor, is protected by a trityl group. researchgate.net This demonstrates how the trityl group can be used to protect azide-derived functionalities during synthesis. This combination of stable, acid-labile anchoring via trityl resins and the bioorthogonal reactivity of the azide group provides a powerful toolkit for creating complex, functionalized peptides and peptidomimetics. beilstein-journals.org
This compound in Materials Science Applications
The unique chemical properties of this compound and its derivatives make them valuable building blocks in materials science for creating functional materials with tailored properties. The azide group is a key precursor for forming nitrogen-rich heterocyclic rings, such as triazoles, which are stable and can be used as linking units in larger polymer structures. nih.govrsc.org
A significant application is in the synthesis of porous organic polymers (POPs). nih.gov Aryl azides, including trityl-like structures such as tris(4-azidophenyl)methanol, can be reacted with alkynes via copper-catalyzed cycloaddition reactions to construct robust, crosslinked networks. nih.govrsc.org The resulting materials possess high surface areas and defined pore structures, making them suitable for applications in gas storage, separation, and catalysis. mdpi.com The tripodal structure of a molecule like tris(4-azidophenyl)methanol can lead to the formation of three-dimensional, porous architectures. nih.gov
This compound derivatives are also employed for the functionalization of surfaces. The azide group can participate in click reactions to covalently attach molecules to a substrate. rsc.org For example, surfaces can be modified with alkyne-terminated molecules, which are then reacted with an azide-functionalized compound of interest. This strategy has been used to graft triphenylmethyl organic radicals onto silicon and gold surfaces. nih.govrsc.org These modified surfaces can exhibit interesting electronic or magnetic properties, with potential applications in molecular electronics and sensors. nih.gov Recently, water-soluble trityl radicals have been synthesized by attaching oligoethylene glycol (OEG) chains to a trityl-alkyne precursor via a click reaction with an OEG-azide, creating novel materials for fluorescence bioimaging. mdpi.com The synthesis of rotaxanes, which are mechanically interlocked molecules, has also utilized trityl groups as stoppers and azide-alkyne click chemistry for the templated synthesis of these complex architectures. rsc.org
Advanced Spectroscopic and Analytical Characterization of Trityl Azide and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unparalleled insight into the atomic-level structure of trityl azide (B81097) and its derivatives. By analyzing the magnetic properties of atomic nuclei, various NMR techniques can be employed to confirm structural integrity, elucidate the carbon framework, investigate dynamic molecular processes, and characterize reaction adducts.
Proton (¹H) NMR for Structural Confirmation and Mechanistic Studies
Proton (¹H) NMR spectroscopy is a fundamental tool for verifying the structure of trityl azide. The aromatic protons of the trityl group typically appear as a complex multiplet in the region of δ 7.2–7.5 ppm. For derivatives, the chemical shifts of the trityl protons can vary, for instance, appearing between 6.5–7.5 ppm. These characteristic signals provide definitive evidence for the presence of the trityl moiety. In mechanistic studies, ¹H NMR can be used to monitor the formation of the trityl cation, a key intermediate in certain reactions. oup.comresearchgate.net
| Compound | Protons | Chemical Shift (ppm) | Solvent |
|---|---|---|---|
| Trityl-PEG10-Azide | Trityl aromatic protons | 7.2–7.5 | Not Specified |
| Trityl Benzoate with Mg(ClO₄)₂ | Trityl cation protons | Not Specified | CD₃CN/CF₃SO₃D |
Carbon-13 (¹³C) NMR for Carbon Framework Elucidation
Carbon-13 (¹³C) NMR spectroscopy is instrumental in defining the carbon skeleton of this compound and its derivatives. savemyexams.com In ¹³C NMR spectra, each unique carbon atom in the molecule gives rise to a distinct signal, allowing for the comprehensive mapping of the carbon framework. savemyexams.com For instance, in trityl compounds, the central sp³-hybridized carbon atom and the aromatic carbons can be readily identified. The chemical shifts in ¹³C NMR are sensitive to the electronic environment of the carbon atoms, providing valuable information about substituent effects. libretexts.org The presence of the azide group influences the chemical shift of the attached carbon.
| Compound | Carbon Atom | Chemical Shift (ppm) | Solvent |
|---|---|---|---|
| Trityl-PEG10-Azide | Trityl carbons | Not Specified | Not Specified |
| 4,4′,4′′-Trimethoxytrityl Chloride with Ba²⁺ | Central sp² carbon | Not Specified | CD₃CN |
Variable Temperature (VT) NMR for Dynamic Processes and Activation Parameters
Variable Temperature (VT) NMR is a powerful technique for investigating dynamic molecular processes such as hindered rotation around single bonds. lippertt.chias.ac.in In molecules like this compound, the bulky trityl group can restrict the rotation of adjacent chemical moieties. By recording NMR spectra at different temperatures, it is possible to observe changes in the line shape of the signals, from separate sharp peaks at low temperatures (slow exchange) to a single broad peak at the coalescence temperature, and finally a sharp averaged signal at high temperatures (fast exchange). researchgate.net From this data, the activation parameters for the rotational barrier, such as the activation energy (Ea), enthalpy (ΔH‡), and entropy (ΔS‡) of activation, can be calculated using the Eyring equation. researchgate.netresearchgate.net This information provides critical insights into the conformational flexibility and steric hindrance within the molecule. lippertt.ch
Phosphorus (³¹P) NMR for Phosphine-Containing Adducts
Phosphorus-31 (³¹P) NMR spectroscopy is an indispensable tool for characterizing the products of reactions between this compound and phosphines, which typically form phosphazenes or other phosphorus-containing adducts. niscpr.res.in Since ³¹P has a natural abundance of 100% and a high gyromagnetic ratio, it is a highly sensitive nucleus for NMR studies. oxinst.commdpi.com The chemical shift of the phosphorus nucleus is highly dependent on its oxidation state, coordination number, and the nature of the substituents. researchgate.net This sensitivity allows for the clear differentiation between starting phosphine (B1218219), the resulting phosphazene, and any other phosphorus-containing byproducts. niscpr.res.inoxinst.com For example, the ³¹P NMR spectrum of a phosphazene adduct will show a characteristic signal at a chemical shift distinct from that of the parent phosphine.
Fluorine (¹⁹F) NMR for Fluorinated this compound Derivatives
For derivatives of this compound that incorporate fluorine atoms, Fluorine-19 (¹⁹F) NMR spectroscopy is an exceptionally informative analytical technique. wikipedia.orgaiinmr.com The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it highly amenable to NMR analysis. wikipedia.orgbiophysics.org A key advantage of ¹⁹F NMR is its large chemical shift range, which spans approximately 800 ppm, resulting in excellent signal dispersion and minimizing the likelihood of peak overlap. wikipedia.orgthermofisher.com This wide range makes the chemical shifts highly sensitive to the local electronic environment, allowing for the detection of subtle structural changes. biophysics.orgrsc.org Consequently, ¹⁹F NMR is used to confirm the successful incorporation of fluorine into the trityl framework and to probe the electronic effects of the azide and other substituents on the fluorinated aromatic rings. cfplus.czmagritek.com
Infrared (IR) Spectroscopy for Azide Group Vibrational Analysis
Infrared (IR) spectroscopy is a crucial technique for the direct confirmation of the azide functional group in this compound and its derivatives. The azide group exhibits a strong and characteristic antisymmetric stretching vibration (νN=N=N) that appears in a relatively uncongested region of the IR spectrum, typically between 2100 cm⁻¹ and 2150 cm⁻¹. nih.govnih.gov For example, the azide stretch in Trityl-PEG10-Azide is observed at 2100 cm⁻¹. The exact position of this absorption band can be influenced by the electronic environment of the azide group. nih.gov The intensity of this band is also notable, making it a reliable diagnostic peak even at low concentrations. researchgate.net The presence of this distinct absorption provides unequivocal evidence for the successful introduction of the azide moiety into the trityl structure. rsc.orgacs.org
| Compound | Vibrational Mode | Frequency (cm⁻¹) |
|---|---|---|
| Trityl-PEG10-Azide | Antisymmetric N₃ stretch | 2100 |
| Ph₃CN₃ | Antisymmetric N₃ stretch | 2101.3 |
| Ph₃C¹⁵N₃ | Antisymmetric ¹⁵N₃ stretch | 2033.6 |
| Metal-azide complexes | Antisymmetric N₃ stretch | 2015 - 2070 |
X-ray Diffraction (XRD) for Single-Crystal Structure Determination of this compound Complexes and Adducts
X-ray diffraction (XRD) on single crystals is a definitive method for determining the precise three-dimensional arrangement of atoms and molecules in the solid state. For this compound and its derivatives, XRD studies have been instrumental in confirming their molecular structures and understanding their interactions in various chemical contexts.
Research has shown that the sterically demanding trityl group on the azide can prevent unimolecular deazotation, which allows for the isolation and characterization of otherwise unstable intermediates. For instance, the reaction of a Ti(II) precursor with this compound led to the isolation of a rare organic azide adduct of titanium, a diazenylimide complex. The structure of this complex was unambiguously determined by single-crystal XRD analysis. acs.org
In another study, the reaction of a dipyrrin (B1230570) Cu(I) complex with organoazides yielded terminally ligated organoazide adducts. rsc.org Single-crystal X-ray diffraction revealed minimal activation of the azide unit in these adducts. rsc.org This technique has also been crucial in characterizing the products of reactions involving endohedral metallofullerenes. For example, the structure of a icheme.orgresearchgate.net-pyrrolidino-Sc3N@Ih-C80 mono-adduct, formed from the reaction with an aziridine (B145994) derivative, was confirmed by X-ray crystallography. rsc.org Similarly, the structures of adducts formed from the reaction of La2@C80 and Ce2@C80 with 2-adamantane-2,3’-[3H]-diazirine were determined using single-crystal XRD, revealing that the two lanthanum atoms are collinear with the spiro carbon of the resulting 6,6-open adduct. acs.org
The utility of XRD extends to the characterization of a wide range of molecular structures. For example, the crystal structure of a zinc(II) azido (B1232118) complex with L-arginine, Zn(N3)(Arg)2·3H2O, was determined by single-crystal X-ray diffraction, revealing a monoclinic crystal system and a distorted square pyramidal coordination geometry around the zinc ion. mdpi.com Furthermore, the structures of various other compounds, including imines formed via the Schmidt reaction of triphenylmethyl alcohol and sodium azide, have been unequivocally identified using this technique. mdpi.com
Table 1: Crystallographic Data for a Representative this compound Derivative Complex
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 14.9045(10) |
| b (Å) | 10.2323(7) |
| c (Å) | 10.5484(7) |
| β (°) | 98.433(3) |
| Volume (ų) | 1590.9(2) |
| Z | 4 |
| Note: This table presents example data for a related imine structure derived from a trityl precursor and does not represent this compound itself. mdpi.com |
Mass Spectrometry (MS) for Molecular Weight Confirmation and Purity Assessment
Mass spectrometry (MS) is an indispensable tool for the analysis of this compound and its derivatives, providing crucial information on molecular weight and purity. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the elemental composition of these compounds.
In the characterization of various synthetic products, MS is routinely used to verify the expected molecular ion peak. For instance, in the synthesis of a water-soluble trityl radical, matrix-assisted laser desorption/ionization (MALDI) HRMS was used to confirm the mass of the final product. mdpi.com Similarly, for a trityl-PEG10-azide derivative, high-resolution electrospray ionization time-of-flight (ESI-TOF) MS is employed to validate the molecular ion peak and assess purity. The fragmentation patterns observed in the mass spectrum can also provide structural information.
Mass spectrometry is also a key technique in monitoring the progress of reactions and identifying byproducts. For example, in the synthesis of RNA modified with a 3'-terminal azide, liquid chromatography-electrospray ionization mass spectrometry (LC-ESI-MS) was used to confirm the molecular weight of the purified RNA. uibk.ac.at Furthermore, in studies of uranium complexes, MS, in conjunction with other techniques, was used to characterize a series of uranium tritylimido complexes. nih.gov
Table 2: Mass Spectrometry Data for this compound Derivatives
| Compound | Ionization Method | Calculated m/z | Found m/z |
| Water-Soluble Trityl Radical | MALDI | 785.9192 [M-H+Na]+ | 785.9184 [M-H+Na]+ |
| 2′-O-(2-Azidoethyl)-5′-O-(4,4′-dimethoxytrityl)uridine | ESI | 638.21 [M+Na]+ | 638.40 [M+Na]+ |
| Trityl-PEG10-Azide | ESI-TOF | 725.87 | - |
| Data sourced from references mdpi.comuibk.ac.at |
High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purification Verification
High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are fundamental chromatographic techniques for monitoring the progress of chemical reactions and verifying the purity of isolated products in the context of this compound chemistry.
TLC is a rapid and convenient method for qualitatively tracking the consumption of starting materials and the formation of products. For example, in the synthesis of N-(triphenylmethyl)-5-(4'-methylbiphenyl-2-yl)tetrazole, TLC was used to monitor the reaction until completion. google.com Similarly, in the synthesis of azide-modified RNA, reaction completion was monitored by TLC before proceeding with the workup. uibk.ac.at
HPLC provides a more quantitative assessment of purity and is often used to determine the final purity of a synthesized compound. For instance, a purity of greater than 99% for this compound can be achieved, with HPLC being the analytical method of verification. In the development of an analytical method for olmesartan (B1677269) medoxomil and its impurities, which include this compound, a reverse-phase HPLC (RP-HPLC) method was established. rasayanjournal.co.in This method was capable of separating this compound from other process-related impurities. rasayanjournal.co.in The purity of trityl-PEG10-azide is also assessed by reverse-phase HPLC with UV detection.
Both techniques are often used in conjunction with purification methods like column chromatography. The fractions collected from the column are analyzed by TLC or HPLC to identify those containing the pure product.
Table 3: Chromatographic Data for this compound and Related Compounds
| Compound/Process | Technique | Key Finding |
| N-(triphenylmethyl)-5-(4'-methylbiphenyl-2-yl)tetrazole Synthesis | TLC | Monitored reaction to completion. google.com |
| 2′-O-(2-Azidoethyl)-5′-O-(4,4′-dimethoxytrityl)uridine Synthesis | TLC | Showed complete reaction. uibk.ac.at |
| Olmesartan Medoxomil Impurity Analysis | RP-HPLC | Separated this compound from other impurities. rasayanjournal.co.in |
| Trityl-PEG10-Azide Purity Assessment | RP-HPLC | Assessed purity (>95%) with UV detection. |
Differential Scanning Calorimetry (DSC) for Thermochemical Investigations and Stability Assessment in Research Contexts
Differential scanning calorimetry (DSC) is a thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. It is a valuable tool for investigating the thermochemical properties and assessing the thermal stability of compounds like this compound.
DSC analysis of this compound reveals a melting endotherm followed by a smooth, continuous exothermic decomposition. tainstruments.com Studies have shown that this compound decomposes thermally above 110°C. Interlaboratory tests using ASTM International standards have utilized this compound as a test specimen to evaluate kinetic parameters for thermally unstable materials. tainstruments.com These studies have determined values for the enthalpy of reaction, onset temperature, and extrapolated onset temperature. tajhizkala.ir
The data obtained from DSC experiments are crucial for understanding the thermal hazards associated with a compound. For diazo compounds and sulfonyl azides, DSC is used to determine the enthalpy of decomposition (ΔHD) and initiation temperature (Tinit), which are key indicators of their energetic yield and thermal stability. nih.gov While DSC provides rapid thermal stability data from small sample sizes, it is important to note that it may not be as sensitive as other techniques like accelerating rate calorimetry (ARC) for detecting the initiation of decomposition at lower temperatures. nih.gov
Table 4: Thermal Stability Data for this compound from DSC
| Parameter | Value |
| Melting Point | ~60.3 °C tainstruments.com |
| Onset Temperature (To) | 431.9 K (158.7 °C) tajhizkala.ir |
| Extrapolated Onset Temperature (Te) | 469.9 K (196.5 °C) tajhizkala.ir |
| Enthalpy of Reaction (ΔH) | 722.8 J/g tajhizkala.ir |
| Decomposition Temperature | Above 110 °C |
Computational Chemistry and Mechanistic Modeling of Trityl Azide Reactivity
Density Functional Theory (DFT) Calculations for Reaction Pathway Analysis and Transition State Characterization
Density Functional Theory (DFT) has become a important method for elucidating the mechanisms of organic reactions, including those involving azides. researchgate.net DFT calculations are employed to map out the potential energy surface of a reaction, identifying the structures of reactants, intermediates, transition states, and products. This allows for a detailed analysis of the reaction pathway and the characterization of the crucial transition states that govern the reaction rate.
In the context of reactions analogous to those of trityl azide (B81097), such as 1,3-dipolar cycloadditions, DFT has been used to model the formation of various products. nih.gov For instance, in the reaction of azides with guanidine, DFT calculations at the B3LYP/6-311+G(2d,p) level of theory have been used to model the formation of regioisomeric tetrazoles and their subsequent rearrangements. nih.gov Such studies involve locating and characterizing the transition state structures for each step of the proposed mechanism. nih.gov The transition state is a first-order saddle point on the potential energy surface, and its geometry and energy are critical for understanding the reaction's feasibility and kinetics. scm.com Vibrational frequency calculations are performed to confirm the nature of the stationary points; a minimum has all real frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. scm.com
The activation energy (Ea) for a reaction step is determined by the energy difference between the transition state and the reactants. DFT calculations provide these energetic details, which can explain the observed selectivity and reactivity. For example, in azide cycloadditions, the calculated activation barriers for different pathways can predict which regioisomer is kinetically favored. nih.gov It has been noted that for some reactions involving organic azides, the calculated activation energies can be significant, suggesting that drastic conditions might be required for the reaction to proceed. nih.gov
Below is a hypothetical data table illustrating the kind of information that can be obtained from DFT calculations for a generic azide reaction, which would be analogous to studies involving trityl azide.
| Reaction Pathway | Transition State (TS) | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) |
|---|---|---|---|
| Formation of Regioisomer A | TS-A | 25.4 | -15.2 |
| Formation of Regioisomer B | TS-B | 28.1 | -12.8 |
| Rearrangement of A | TS-Rearr-A | 35.5 | -5.6 |
Molecular Dynamics Simulations for Solvent Effects and Kinetic Insights
While DFT calculations are often performed in the gas phase or with implicit solvent models, the explicit interaction with solvent molecules can significantly influence reaction kinetics and pathways. pitt.edu Molecular dynamics (MD) simulations offer a way to study these dynamic solvent effects. osti.gov In MD simulations, the motion of every atom in the system, including the reactant and the surrounding solvent molecules, is calculated over time by solving Newton's equations of motion. osti.gov
For reactions involving species like this compound, MD simulations can provide insights into how the solvent organizes around the reactants and the transition state. researchgate.net This can reveal specific solvent-solute interactions, such as hydrogen bonding, that might stabilize or destabilize the transition state, thereby affecting the reaction rate. biu.ac.il The diffusion of reactants and the frequency of reactive encounters are also phenomena that can be studied with MD, providing a more complete picture of the reaction kinetics in solution. rsc.org
MD simulations can also be used to sample the conformational landscape of flexible molecules like this compound. The bulky trityl group can adopt various conformations, and MD can help identify the most populated conformations in a given solvent and how these might influence reactivity.
The combination of MD simulations with quantum mechanics (QM/MM methods) allows for a more accurate description of the reaction itself while still accounting for the dynamic solvent environment. In a QM/MM simulation, the reacting species are treated with a quantum mechanical method like DFT, while the solvent is treated with a classical force field. This approach provides a balance between accuracy and computational cost.
Exploration of Electronic Structure and Bonding in this compound
The electronic structure of the azide functional group is key to its reactivity. Theoretical calculations can provide a detailed picture of the molecular orbitals and charge distribution within the this compound molecule. mdpi.com The azide group is known to have a linear or near-linear arrangement of the three nitrogen atoms, and its electronic properties can be influenced by the substituent it is attached to. mdpi.com In this compound, the bulky and electron-donating (by induction) trityl group will affect the electronic properties of the azide moiety.
DFT calculations can be used to compute various electronic properties, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies and shapes of these frontier orbitals are crucial for understanding the reactivity in reactions like cycloadditions. For instance, in a 1,3-dipolar cycloaddition, the interaction between the HOMO of one reactant and the LUMO of the other is often dominant.
The bonding in the azide group can be described by resonance structures, which indicate a delocalization of pi electrons over the three nitrogen atoms. mdpi.com Computational methods can quantify the charge distribution on each nitrogen atom, which can help in understanding its nucleophilic or electrophilic character in different reactions. nih.gov For example, Hirshfeld charge analysis can be used to determine the partial charges on each atom. nih.gov
A hypothetical table of calculated electronic properties for this compound is presented below.
| Property | Calculated Value |
|---|---|
| HOMO Energy (eV) | -6.85 |
| LUMO Energy (eV) | -0.21 |
| HOMO-LUMO Gap (eV) | 6.64 |
| Charge on N1 (terminal) | -0.35 |
| Charge on N2 (central) | +0.45 |
| Charge on N3 (attached to Trityl) | -0.10 |
Predictive Modeling of Reactivity and Selectivity in this compound Transformations
A major goal of computational chemistry is to develop models that can accurately predict the outcome of chemical reactions. For this compound, this involves predicting its reactivity towards different reaction partners and the selectivity (chemo-, regio-, and stereo-) of these transformations.
DFT-based models have shown success in predicting the selectivity of reactions involving organic azides. mdpi.com By calculating the activation barriers for all possible reaction pathways, one can predict the major product under kinetic control. mdpi.com For example, in the cycloaddition of an azide to an unsymmetrical alkyne, DFT calculations can determine the activation energies for the formation of the two possible regioisomers, thus predicting the regioselectivity of the reaction. unimi.it
Global and local reactivity indices, derived from conceptual DFT, can also be used to predict reactivity and selectivity. mdpi.com These indices, such as chemical potential, hardness, and the Fukui function, provide a quantitative measure of the electrophilic and nucleophilic character of different sites within a molecule. mdpi.com By analyzing these indices for this compound and a potential reactant, one can make predictions about the most likely sites of interaction and the direction of charge transfer.
The development of predictive models also relies on benchmarking computational methods against experimental data. osti.gov By comparing the calculated results with known experimental outcomes for a range of azide reactions, the accuracy of the computational models can be assessed and refined. These validated models can then be used to predict the behavior of this compound in new, unexplored reactions, guiding synthetic efforts and the discovery of new transformations.
Safety Protocols and Risk Management in Trityl Azide Research Environments
General Principles for Safe Handling of Energetic Azide (B81097) Compounds in Academic Laboratories
The handling of energetic azide compounds, including trityl azide, in academic laboratories requires a multi-faceted approach to safety, integrating administrative and engineering controls with proper personal protective equipment (PPE). dtic.mil A foundational principle is to minimize the quantity of the energetic material being used and stored to the lowest possible amount required for the experimental work. uah.edu
Administrative and Engineering Controls:
Standard Operating Procedures (SOPs): The development and strict adherence to detailed SOPs for any procedure involving azides are crucial. researchgate.net These SOPs should be reviewed and approved by the principal investigator and should outline every step of the process, including hazard assessment, control measures, and emergency procedures. researchgate.netstanford.edu
Designated Work Areas: Experiments with energetic azides should be conducted in a designated area, such as a chemical fume hood, with clear signage indicating the nature of the hazard. uah.edustanford.edu The work area should be kept clean and free of unnecessary chemicals and equipment. stanford.eduunm.edu
Blast Shields: The use of a blast shield is mandatory for all experiments involving azides that are known or suspected to be explosive. unm.edu The shield should be positioned between the experiment and the researcher, with the fume hood sash as low as possible. stanford.edu
Ventilation: All manipulations of azide compounds should be performed in a well-ventilated chemical fume hood to prevent the inhalation of any potentially toxic fumes or dust. unm.educato-chem.com
Equipment Inspection: All glassware and equipment should be thoroughly inspected for cracks or defects before use. case.edu Glassware, where appropriate, can be wrapped with tape to minimize the spread of glass shards in the event of an explosion or implosion. case.edu
Personal Protective Equipment (PPE):
Hand Protection: Appropriate chemical-resistant gloves must be worn when handling azides. ucd.ie Given that the azide ion has a toxicity similar to the cyanide ion, skin contact must be avoided. unm.eduucd.ie
Eye and Face Protection: Safety glasses or splash goggles are required when handling azides. unm.edu When a blast shield is not feasible, a face shield should be worn in addition to safety glasses. stanford.edu
Protective Clothing: A lab coat must be worn at all times. stanford.edu For work with uncharacterized energetic materials, additional protective gear such as a leather jacket with arm protection and conductive-sole shoes may be necessary. uah.edu
General Handling Practices:
Avoid Metal Contact: Metal spatulas or other metal utensils should never be used to handle azides, as this can lead to the formation of highly shock-sensitive and explosive heavy metal azides. stanford.edupitt.eduucsb.edu Plastic or ceramic spatulas are recommended. unm.edu
Solvent Choice: Chlorinated solvents like dichloromethane (B109758) and chloroform (B151607) must never be used with azides, as they can form explosively unstable di- and tri-azidomethane. ucd.ieucsb.edu
Grounding: All electrical equipment should be properly grounded to prevent electrostatic discharge, which can be an ignition source. uah.edu
Strategies for Mitigating Decomposition Risks Associated with this compound (Heat, Shock, Friction)
This compound, like all organic azides, is an energetic compound that can decompose exothermically, and in some cases explosively, when subjected to external energy sources such as heat, shock, or friction. ucd.ieucsb.edu Mitigating these decomposition risks is paramount for its safe handling.
Heat Sensitivity:
DSC analysis of this compound shows an endothermic melting peak around 60°C, followed by an exothermic decomposition that begins at approximately 150°C, with a calculated onset temperature of 168°C. researchgate.net
Elevated temperatures above 60°C should be avoided during reactions and work-up procedures to minimize the risk of decomposition.
Heating of any explosive material should be done with devices that have proper temperature controls, and the heating device should be designed for quick removal in case of an emergency. case.edu
Shock and Friction Sensitivity:
While this compound is considered more stable than many low-molecular-weight or heavy metal azides, it should still be handled with care to avoid mechanical stress. researchgate.net
Grinding of energetic materials, although sometimes practiced, is inherently dangerous. rsc.org
Contact with ground glass joints should be avoided as this can cause explosive decomposition of organic azides. stanford.edu
To minimize the risk of initiation by friction, work surfaces should be kept clean and free of grit. uah.edu
Structural Stability Considerations:
The stability of organic azides is often evaluated using the carbon-to-nitrogen (C/N) ratio. A general rule of thumb suggests that compounds with a (C+O)/N ratio of less than 3 are expected to exhibit violent decomposition. researchgate.net
The "rule of six" is another guideline, which suggests that having at least six carbon atoms per energetic functional group (like an azide) provides enough dilution to render the compound relatively safe to handle with appropriate precautions. stanford.edu
| Parameter | Value/Recommendation | Source(s) |
| Melting Point | ~60°C | researchgate.net |
| Decomposition Onset | ~150-168°C | researchgate.net |
| Recommended Max. Temp. | <60°C | |
| Friction/Shock | Avoid grinding and ground glass joints | stanford.edursc.org |
Prevention of Hydrazoic Acid Formation During Synthetic Procedures
A significant hazard associated with the use of azides is the potential formation of hydrazoic acid (HN₃). acs.org Hydrazoic acid is a highly toxic, volatile, and extremely explosive liquid. stanford.eduwikipedia.org It is typically formed by the acidification of an azide salt, such as sodium azide. wikipedia.orgsciencemadness.org
Key Prevention Strategies:
Avoid Acidic Conditions: Contact between azide compounds or waste and acidic materials must be strictly avoided. pitt.edupitt.edu This is the primary route to the formation of hydrazoic acid. ucsb.eduwikipedia.org
pH Control: Maintaining the reaction medium under basic or neutral conditions is a critical control measure. chimia.chresearchgate.net In some industrial processes, a buffer like triethylamine (B128534) hydrochloride is used to ensure the reaction medium remains basic at all times, preventing the formation of hydrazoic acid. chimia.chresearchgate.net
Quenching and Work-up: After a reaction, any residual azide should be carefully quenched. Treating the reaction mixture with a base, such as sodium hydroxide, can convert any remaining trimethylsilyl (B98337) azide (TMSN₃) to the less volatile and more manageable aqueous sodium azide, which can then be separated. acs.org
In Situ Generation: In some modern synthetic protocols, hydrazoic acid is generated in situ from sodium azide under controlled acidic conditions. acs.org These methods are designed to keep the concentration of hydrazoic acid low (e.g., <6%) to ensure it remains safe to handle. acs.org However, these procedures require careful design and risk assessment.
Reaction Design: One strategy to minimize the risk of hydrazoic acid accumulation is to use the azide reagent as the limiting reactant in the synthesis. acs.org
Appropriate Storage and Disposal Protocols for this compound-Containing Materials and Waste
Proper storage and disposal of this compound and related waste are critical to prevent accidents and ensure the safety of laboratory personnel and the environment.
Storage:
Temperature and Light: All organic azides should be stored at low temperatures, typically below room temperature (-18°C is often recommended), and protected from light. ucd.ieucsb.edu this compound is often stored in a refrigerator at 2-8°C. pharmaffiliates.com
Incompatible Materials: Azides must be stored away from all other chemicals, particularly acids, heavy metals and their salts, carbon disulfide, bromine, and dimethyl sulfate. stanford.eduunm.edu
Container Labeling: All containers holding this compound or other explosive materials must be clearly labeled as such. ucd.ie
Quantity Limits: Only the minimum necessary amount of the azide should be stored in the laboratory. ucd.ie
Disposal:
Q & A
Basic Research Questions
Q. What are the critical steps for synthesizing trityl azide with high purity, and how can side reactions be minimized?
- Methodological Answer : this compound synthesis typically involves tritylation of amines (e.g., 1,3-diaminopropane) using trityl chloride, followed by azide substitution. Key considerations include:
- Protecting group stability : Use anhydrous conditions to prevent premature hydrolysis of the trityl group .
- Reagent ratios : Excess trityl chloride ensures complete tritylation, reducing residual amines that could form byproducts .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) effectively isolates this compound from unreacted starting materials. Yield optimization (e.g., 15–94% in multi-step reactions) requires precise stoichiometry and temperature control .
Q. How does this compound’s stability vary under different storage conditions, and what analytical methods validate its integrity?
- Methodological Answer :
- Moisture sensitivity : Store in anhydrous solvents (e.g., DMF or THF) under inert gas to prevent hydrolysis.
- Thermal stability : Differential scanning calorimetry (DSC) can identify decomposition temperatures.
- Characterization : Use -NMR to monitor azide peaks (δ 3.5–4.0 ppm) and FT-IR for the azide stretch (~2100 cm) .
Q. Which spectroscopic techniques are most reliable for characterizing this compound derivatives in complex mixtures?
- Methodological Answer :
- Liquid-state NMR : Hyperpolarization techniques (e.g., dynamic nuclear polarization) enhance sensitivity for low-concentration samples, achieving >10,000× signal-to-noise ratio improvements .
- Mass spectrometry : High-resolution ESI-MS detects molecular ions (e.g., [M+Na]) and fragmentation patterns to confirm structural integrity .
Advanced Research Questions
Q. How can this compound’s reactivity be modulated for site-specific photo-crosslinking in RNA studies?
- Methodological Answer :
- Crosslinking design : Incorporate this compound into RNA via phosphoramidite chemistry. UV irradiation (254–365 nm) triggers nitrene formation for covalent bonding with proximal nucleotides.
- Control experiments : Compare crosslinking efficiency in hairpin ribozyme complexes using PAGE analysis. Low crosslinking levels (<5%) indicate steric hindrance, necessitating spacer optimization .
- Alternative strategies : Use monotritylated diamines to bypass azide reduction issues during RNA functionalization .
Q. What computational models predict this compound’s regioselectivity in Staudinger reactions with phosphines?
- Methodological Answer :
- DFT calculations : Model transition states to predict whether the reaction proceeds via a concerted or stepwise mechanism.
- Solvent effects : Simulate polarity impacts (e.g., THF vs. DCM) on reaction kinetics using Gaussian or ORCA software.
- Experimental validation : Compare computational predictions with -NMR data to track phosphine oxide formation .
Q. How can contradictions in reported synthetic yields of this compound derivatives be resolved through mechanistic studies?
- Methodological Answer :
- Kinetic analysis : Use stopped-flow IR to monitor azide formation rates under varying temperatures and catalysts.
- Byproduct identification : LC-MS/MS detects intermediates (e.g., trityl isocyanates) formed during side reactions.
- Statistical optimization : Apply response surface methodology (RSM) to identify critical factors (e.g., solvent, reaction time) affecting yield .
Data Presentation and Analysis Guidelines
Critical Analysis and Research Design
Q. What strategies ensure reproducibility when scaling up this compound synthesis for collaborative projects?
- Methodological Answer :
- Protocol standardization : Document solvent batch sources, humidity levels, and stirring rates.
- Inter-lab validation : Share samples between labs for NMR/LC-MS cross-verification.
- Risk mitigation : Pre-test trityl chloride purity via titration to avoid stoichiometric errors .
Q. How should researchers address discrepancies between computational predictions and experimental results in this compound reactivity studies?
- Methodological Answer :
- Error source identification : Check basis set adequacy in DFT models or solvent dielectric constant approximations.
- Sensitivity analysis : Vary input parameters (e.g., bond lengths) to assess their impact on output.
- Peer review : Collaborate with computational chemists to refine models iteratively .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
